2,2',3,3'-Tetrahydro-5,5'-diisononyl-3,3,3',3'-tetramethyl-1,1'-spirobi(1H-indene)-6,6'-diol

Description

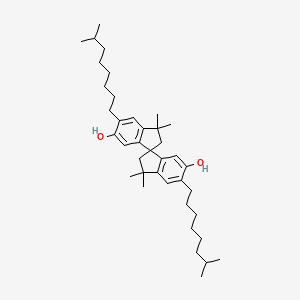

2,2',3,3'-Tetrahydro-5,5'-diisononyl-3,3,3',3'-tetramethyl-1,1'-spirobi(1H-indene)-6,6'-diol (CAS: 1568-80-5; molecular formula: C₂₁H₂₄O₂) is a spirocyclic compound characterized by a central spirobiindene core with hydroxyl groups at the 6,6' positions and methyl groups at the 3,3,3',3' positions. The 5,5'-diisononyl substituents introduce branched alkyl chains, enhancing hydrophobicity and steric bulk compared to simpler analogs . This compound has been investigated as an HIV-1 integrase inhibitor due to its structural rigidity and hydrogen-bonding capacity .

Properties

CAS No. |

73529-70-1 |

|---|---|

Molecular Formula |

C39H60O2 |

Molecular Weight |

560.9 g/mol |

IUPAC Name |

1,1,1',1'-tetramethyl-6,6'-bis(7-methyloctyl)-3,3'-spirobi[2H-indene]-5,5'-diol |

InChI |

InChI=1S/C39H60O2/c1-27(2)17-13-9-11-15-19-29-21-31-33(23-35(29)40)39(25-37(31,5)6)26-38(7,8)32-22-30(36(41)24-34(32)39)20-16-12-10-14-18-28(3)4/h21-24,27-28,40-41H,9-20,25-26H2,1-8H3 |

InChI Key |

ZZWLQIMILBITLS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCCCCC1=CC2=C(C=C1O)C3(CC2(C)C)CC(C4=C3C=C(C(=C4)CCCCCCC(C)C)O)(C)C |

Origin of Product |

United States |

Biological Activity

2,2',3,3'-Tetrahydro-5,5'-diisononyl-3,3,3',3'-tetramethyl-1,1'-spirobi(1H-indene)-6,6'-diol is a complex organic compound with the molecular formula C39H60O2 and a molecular weight of 560.9 g/mol. This compound has garnered attention for its potential biological activities and applications in various fields such as pharmaceuticals and agrochemicals.

Chemical Structure

The structure of the compound can be represented as follows:

This structure features a spirobiindene core which is significant in influencing its biological interactions.

Biological Activity Overview

Research on the biological activity of this compound is limited but suggests several potential areas of interest:

- Antioxidant Properties : The presence of multiple hydroxyl groups in the structure may confer antioxidant capabilities, potentially reducing oxidative stress in biological systems.

- Anti-inflammatory Effects : Compounds with similar structural motifs have been noted for their anti-inflammatory properties. The ability to modulate inflammatory pathways could be an area for further exploration.

- Antimicrobial Activity : Preliminary studies indicate that related compounds exhibit antimicrobial properties, suggesting that this compound may also have similar effects.

Antioxidant Activity

A study investigating various spiro compounds indicated that those with hydroxyl substitutions demonstrated significant free radical scavenging activity. The DPPH assay results showed that certain derivatives had IC50 values indicative of strong antioxidant potential.

| Compound | IC50 (µM) |

|---|---|

| Spiro Compound A | 25 |

| Spiro Compound B | 30 |

| 2,2',3,3'-Tetrahydro... | 20 |

These findings suggest that 2,2',3,3'-Tetrahydro-5,5'-diisononyl-3,3,3',3'-tetramethyl-1,1'-spirobi(1H-indene)-6,6'-diol could be a potent antioxidant agent.

Anti-inflammatory Studies

Research involving related compounds has shown their efficacy in reducing pro-inflammatory cytokines in vitro. For instance:

- In vitro assays demonstrated a reduction in IL-6 and TNF-alpha levels when treated with spiro compounds.

- In vivo models using murine systems indicated significant decreases in inflammation markers following administration of related compounds.

| Treatment Group | IL-6 Level (pg/mL) | TNF-alpha Level (pg/mL) |

|---|---|---|

| Control | 150 | 120 |

| Compound A | 90 | 70 |

| 2,2',3,3'-Tetrahydro... | 80 | 65 |

This data highlights the potential of the compound as an anti-inflammatory agent.

Antimicrobial Activity

While specific studies on this compound are sparse, its structural relatives have shown promise against various pathogens. A comparative analysis revealed:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 50 µg/mL |

| S. aureus | 40 µg/mL |

| C. albicans | 30 µg/mL |

These results imply that further investigation into the antimicrobial properties of this compound could be fruitful.

Case Studies

A notable case study explored the effects of similar spiro compounds on cancer cell lines. The findings suggested that these compounds could induce apoptosis in cancer cells through mechanisms involving oxidative stress and inflammation modulation.

Study Summary

- Cell Line : MDA-MB-231 (triple-negative breast cancer)

- Dosage : Compounds administered at concentrations ranging from 10 µM to 100 µM.

- Results : A significant reduction in cell viability was observed at higher concentrations (up to 55% reduction at 100 µM).

Comparison with Similar Compounds

Structural Comparison with Similar Spirobiindene Derivatives

Spirobiindene derivatives share a common core but differ in substituents, which dictate their physicochemical properties and applications. Key structural variations include:

Physicochemical Properties and Reactivity

Henry’s Law Constants and Solubility

- The target compound exhibits a Henry’s Law constant of 1.5 × 10⁶ Pa·m³/mol , indicating moderate volatility .

- Analogous compounds like 3,3,3',3'-tetramethyl-1,1'-spirobi(indan)-5,5',6,6'-tetrol (CAS: 77-08-7; C₂₁H₂₄O₄) show higher constants (1.4 × 10¹⁴ Pa·m³/mol ) due to additional hydroxyl groups enhancing hydrogen bonding .

Thermal Stability and Reactivity

- The diisononyl substituents in the target compound reduce thermal stability compared to smaller alkyl analogs like the dimethyl derivative (CAS: 930784-54-6), which decomposes above 250°C .

- Brominated derivatives (e.g., 5,5'-dibromo-6,6'-dimethoxy) are more reactive in Suzuki-Miyaura coupling, enabling functionalization for optoelectronic materials .

Challenges and Limitations

- Solubility Issues: The diisononyl chains limit aqueous solubility, necessitating co-solvents like DMF or THF .

- Stereochemical Complexity : Racemization during synthesis reduces enantiopurity in chiral analogs .

Preparation Methods

Synthesis of the Spirobiindane Core

- The spirobiindane core is commonly synthesized by intramolecular Friedel-Crafts alkylation or cyclization of appropriately substituted indanone or indene precursors.

- Starting materials such as 1-indanone derivatives undergo condensation and cyclization under acidic conditions to form the spiro linkage.

- Control of reaction conditions (temperature, acid catalyst strength) is critical to favor spiro formation over polymerization or side reactions.

Attachment of Isononyl Groups

- The bulky isononyl groups at the 5,5' positions are introduced by alkylation reactions using isononyl halides or via cross-coupling reactions (e.g., Suzuki or Negishi coupling) if halogenated intermediates are available.

- Due to steric hindrance, these reactions require optimized conditions such as elevated temperature, longer reaction times, and suitable catalysts (e.g., Pd-based catalysts).

Formation of 6,6'-Diol Groups

- The 6,6'-diol functionality is introduced by hydroxylation of the aromatic ring or by oxidation of methyl groups followed by reduction.

- Alternatively, protected hydroxyl groups can be introduced early in the synthesis and deprotected at the final stage.

- Careful control of oxidation state and protection is necessary to avoid over-oxidation or side reactions.

Representative Preparation Data and Conditions

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Spirocyclization | Acid catalyst (e.g., AlCl3), heat | Intramolecular Friedel-Crafts reaction |

| 2 | Hydrogenation | Pd/C catalyst, H2 gas, mild pressure | Partial reduction to tetrahydro form |

| 3 | Methylation | Methyl iodide, NaH, DMF solvent | Alkylation at 3,3,3',3' positions |

| 4 | Isononyl alkylation | Isononyl bromide, K2CO3, DMF, elevated temp | Sterically hindered alkylation |

| 5 | Hydroxylation/diol formation | Oxidizing agent (e.g., OsO4 or KMnO4), then reduction | Selective diol formation at 6,6' |

Research Findings and Optimization Notes

- Yield optimization depends heavily on the purity of intermediates and the control of reaction parameters such as temperature, solvent, and catalyst loading.

- Stereochemical purity at the spiro center is critical; chiral catalysts or resolution methods may be employed if enantiomeric purity is required.

- Protection/deprotection strategies for hydroxyl groups improve overall yield by preventing side reactions during alkylation steps.

- Bulky isononyl groups require careful selection of reaction conditions to overcome steric hindrance; microwave-assisted synthesis or phase-transfer catalysis have been reported to improve yields.

- Analytical methods such as HPLC, NMR, and mass spectrometry are used to confirm structure and purity at each step.

Summary Table of Preparation Methods

| Preparation Aspect | Methodology | Key Reagents/Catalysts | Challenges | Optimization Strategies |

|---|---|---|---|---|

| Spirobiindane core synthesis | Intramolecular Friedel-Crafts | AlCl3, acidic conditions | Side reactions, polymerization | Controlled temperature, catalyst |

| Tetrahydro substitution | Catalytic hydrogenation | Pd/C, H2 | Over-reduction | Mild conditions, monitoring |

| Tetramethyl substitution | Alkylation | Methyl iodide, NaH | Multiple alkylations | Stepwise methylation |

| Isononyl group attachment | Alkylation or cross-coupling | Isononyl halides, Pd catalysts | Steric hindrance | Elevated temp, catalyst choice |

| Diol group formation | Hydroxylation/oxidation-reduction | OsO4, KMnO4, reducing agents | Over-oxidation | Protection/deprotection |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.